4-(4-Fluorophenoxy)piperidine
Overview
Description
4-(4-Fluorophenoxy)piperidine is an organic compound with the molecular formula C11H14FNO. It is a piperidine derivative where a fluorophenoxy group is attached to the fourth position of the piperidine ring.
Mechanism of Action
Target of Action
A structurally similar compound, 4-(2-hydroxybenzylamino)-n-(3-(4-fluorophenoxy)phenyl)piperidine-1-sulfonamide, is known to target the mitogen-activated protein kinase 14 (mapk14) in humans . MAPK14 is a serine/threonine kinase that plays an essential role in the MAP kinase signal transduction pathway .
Mode of Action
Based on its structural similarity to the aforementioned compound, it may interact with its target protein, potentially influencing the map kinase signal transduction pathway .
Biochemical Pathways
The map kinase signal transduction pathway, which is potentially influenced by this compound, plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier .
Result of Action
Given its potential interaction with the map kinase signal transduction pathway, it may influence cellular processes such as proliferation, differentiation, and apoptosis .
Action Environment
For instance, the compound is stable in dark places and under an inert atmosphere at room temperature .
Biochemical Analysis
Biochemical Properties
4-(4-Fluorophenoxy)piperidine plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 monooxygenases, which are involved in the metabolism of various compounds. The interaction with these enzymes can lead to the hydroxylation of the piperidine ring, affecting the compound’s activity and stability . Additionally, this compound may interact with glutamine synthetase-like proteins, which are involved in the first step of its metabolic pathway .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of certain signaling pathways by modulating the activity of enzymes and receptors involved in these pathways. For example, its interaction with cytochrome P450 enzymes can lead to changes in the levels of reactive oxygen species (ROS), which can impact cellular metabolism and gene expression . Additionally, this compound may influence the expression of genes involved in metabolic pathways, further affecting cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to cytochrome P450 enzymes, leading to the hydroxylation of the piperidine ring and subsequent changes in its activity . This interaction can result in the inhibition or activation of these enzymes, affecting the metabolism of other compounds. Additionally, this compound may modulate gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may degrade into other metabolites, which can have different effects on cellular processes . Long-term studies have shown that the compound can have sustained effects on cellular metabolism and gene expression, which may be relevant for its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular processes, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including oxidative stress and cellular damage .
Metabolic Pathways
This compound is involved in several metabolic pathways, including hydroxylation and glutamylation. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . Additionally, it can undergo glutamylation by glutamine synthetase-like proteins, resulting in the formation of γ-glutamylpiperidide . These metabolic pathways can affect the compound’s activity, stability, and interactions with other biomolecules.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilicity allows it to cross cell membranes and accumulate in certain cellular compartments . Transporters such as organic cation transporters (OCTs) may facilitate its uptake and distribution within cells . The localization and accumulation of this compound can influence its activity and effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its effects . Post-translational modifications, such as phosphorylation or ubiquitination, can also affect the compound’s localization and activity . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenoxy)piperidine typically involves the reaction of 4-fluorophenol with piperidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-fluorophenol is replaced by the piperidine moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Fluorophenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: The fluorine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted phenoxy-piperidine derivatives.
Scientific Research Applications
4-(4-Fluorophenoxy)piperidine has several applications in scientific research:
Comparison with Similar Compounds
4-(4-Chlorophenoxy)piperidine: Similar structure but with a chlorine atom instead of fluorine.
4-(4-Bromophenoxy)piperidine: Contains a bromine atom in place of fluorine.
4-(4-Methylphenoxy)piperidine: Features a methyl group instead of fluorine.
Uniqueness: 4-(4-Fluorophenoxy)piperidine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more selective in its biological interactions compared to its chloro, bromo, and methyl analogs .
Properties
IUPAC Name |
4-(4-fluorophenoxy)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPXFCLFBNUVGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395711 | |
Record name | 4-(4-fluorophenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3413-28-3 | |
Record name | 4-(4-Fluorophenoxy)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3413-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-fluorophenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-fluorophenoxy)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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